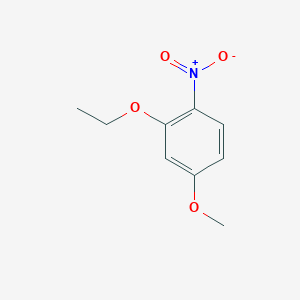

2-Ethoxy-4-methoxy-1-nitrobenzene

Descripción

2-Ethoxy-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C9H11NO4 It is a derivative of nitrobenzene, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring

Propiedades

IUPAC Name |

2-ethoxy-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFTWYVQUALFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent etherification reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as halogenation and sulfonation.

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Substitution: Sodium alkoxides or other nucleophiles under basic conditions.

Major Products

Reduction: 2-Ethoxy-4-methoxy-1-aminobenzene.

Halogenation: 2-Ethoxy-4-methoxy-1-nitro-3-chlorobenzene or 2-Ethoxy-4-methoxy-1-nitro-3-bromobenzene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 2-ethoxy-4-methoxy-1-nitrobenzene exhibit significant antimicrobial properties. A study synthesized a series of compounds based on this structure and evaluated their effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli. Some derivatives showed promising results, indicating potential as antibacterial agents .

Biological Activity:

The compound has been investigated for its biological activities beyond antimicrobial effects. It is part of studies focusing on the synthesis of novel heterocyclic compounds that demonstrate a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The nitro group in the compound is often associated with increased biological activity due to its ability to participate in electron transfer reactions .

Organic Synthesis

Synthetic Methodologies:

this compound serves as a key intermediate in various synthetic pathways. For instance, it can be utilized in nucleophilic substitution reactions where the ethoxy or methoxy groups can be replaced with other functional groups, facilitating the synthesis of more complex organic molecules. A notable method involves transetherification reactions under microwave irradiation, which enhances yield and reduces reaction time .

Case Study:

A study detailed the transetherification of 2,4-dimethoxynitrobenzene to produce this compound using sodium t-butoxide as a nucleophile. This method demonstrated a high yield (73%) and purity, showcasing the compound's utility in synthetic organic chemistry .

Material Science

Polymer Chemistry:

The compound has potential applications in polymer chemistry as a building block for the synthesis of functionalized polymers. Its unique structure allows for modifications that can lead to materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Study:

Research has shown that incorporating this compound into polymer matrices can improve their thermal and mechanical properties. The nitro group enhances crosslinking density, leading to materials that are suitable for high-performance applications .

Data Summary

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-4-nitroanisole: Similar structure but with a nitro group in a different position.

4-Methoxy-2-nitroanisole: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness

The combination of ethoxy and methoxy groups with the nitro group provides a distinct set of properties that can be leveraged in various chemical and industrial processes .

Actividad Biológica

2-Ethoxy-4-methoxy-1-nitrobenzene is a compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic nitro compound characterized by the presence of ethoxy and methoxy substituents on the benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties, making it a subject of study in various research contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to an amine, which may exhibit different biological activities compared to the parent compound. This reduction is often catalyzed by microbial enzymes or occurs under specific conditions in vivo.

- Interaction with Enzymes : Similar compounds have been shown to interact with various enzymes, potentially inhibiting or activating metabolic pathways. This interaction can lead to altered cellular responses, including apoptosis in cancer cells or modulation of inflammatory responses .

Anticancer Activity

Research indicates that nitroaromatic compounds like this compound may possess anticancer properties. A study demonstrated that derivatives of nitrobenzene can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to this compound:

- Cytotoxicity Studies : In vitro studies have shown that exposure to nitro compounds can lead to cytotoxic effects in human cell lines. For instance, one study reported a dose-dependent increase in cytotoxicity with increasing concentrations of this compound, indicating potential risks associated with high exposure levels.

| Study | Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|---|

| A | 10 | 85 | Apoptosis induction |

| B | 50 | 60 | ROS generation |

| C | 100 | 30 | Membrane disruption |

Toxicological Profile

The toxicological profile of nitro compounds is critical for understanding their safety and efficacy. Nitroaromatic compounds have been associated with adverse health effects, including methemoglobinemia and carcinogenic potential upon prolonged exposure. A review indicated that certain nitro compounds can lead to significant toxic effects at doses as low as 5 mg/kg in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.